Product packaging for Sodium beta-resorcylate(Cat. No.:CAS No. 17289-70-2)

Sodium beta-resorcylate

Cat. No.: B1260078
CAS No.: 17289-70-2
M. Wt: 176.1 g/mol
InChI Key: ZGIYTLGBDAOYFL-UHFFFAOYSA-M
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Description

Historical Context of Resorcylate Chemistry Research

The chemistry of resorcylates is intrinsically linked to its aromatic core, resorcinol (B1680541) (benzene-1,3-diol). The Austrian chemist Heinrich Hlasiwetz is credited with the first preparation of resorcinol in 1864. wikipedia.org Historically, resorcinol was produced through methods like the disulfonation of benzene (B151609) followed by hydrolysis, a process now largely obsolete due to the generation of significant sulfur-containing waste. wikipedia.org Modern production typically involves a multi-step process starting from benzene, which is converted to 1,3-diisopropylbenzene (B165221) and subsequently, through an oxidation and Hock rearrangement, to resorcinol and acetone. wikipedia.org

The synthesis of β-resorcylic acid (2,4-dihydroxybenzoic acid), the parent acid of sodium beta-resorcylate, became a significant advancement in resorcinol chemistry. This is primarily achieved through the Kolbe-Schmitt reaction, a carboxylation process that reacts a phenoxide with carbon dioxide. inkarp.co.inwikipedia.org The reaction was first developed by Hermann Kolbe and later improved by Rudolf Schmitt, who introduced the use of high pressure to enhance efficiency. inkarp.co.in The application of the Kolbe-Schmitt reaction to resorcinol allows for the introduction of a carboxylic acid group onto the aromatic ring, yielding β-resorcylic acid. inkarp.co.inresearchgate.net An early documented laboratory preparation involved heating resorcinol with an aqueous solution of potassium or sodium bicarbonate, followed by acidification to crystallize the β-resorcylic acid product. orgsyn.orgorgsyn.org

Over the years, research has focused on optimizing the Kolbe-Schmitt reaction for resorcinol, exploring various conditions to improve yield and sustainability. researchgate.net Studies have investigated the influence of reaction parameters such as temperature, CO2 pressure, and the choice of base. researchgate.netnih.gov More recent advancements have demonstrated the reaction under ambient conditions using strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can generate the resorcinol dianion needed for nucleophilic attack on CO2. researchgate.netnih.govfuture4200.com Other modern approaches include the use of ultrasonication to promote the reaction under milder conditions, aiming to reduce energy consumption compared to conventional thermal methods. nih.govresearchgate.net The broader family of resorcylates, including naturally occurring resorcylic acid lactones (RALs), have also been the subject of extensive synthetic and biological investigation, further driving interest in the fundamental chemistry of the resorcylate scaffold. researchgate.netresearchgate.netnih.gov

Significance of this compound in Chemical Sciences

The significance of this compound in the chemical sciences lies in its utility as a versatile and reactive intermediate. The conversion of β-resorcylic acid to its sodium salt enhances its water solubility, which is advantageous for reactions conducted in aqueous media. vulcanchem.com The molecule's importance stems from the distinct functional groups attached to the benzene ring: two hydroxyl groups and a sodium carboxylate group. vulcanchem.comnih.gov

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name sodium;2,4-dihydroxybenzoate (B8728270) nih.gov
Molecular Formula C₇H₅NaO₄ nih.gov
Molecular Weight 176.10 g/mol nih.gov
Canonical SMILES C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+] nih.gov

| InChI Key | ZGIYTLGBDAOYFL-UHFFFAOYSA-M nih.gov |

In organic synthesis , this compound serves as a multifunctional building block. vulcanchem.com The hydroxyl and carboxylate groups provide multiple reactive sites for a variety of chemical transformations:

Esterification and Alkylation : The hydroxyl groups can undergo reactions such as esterification or alkylation. vulcanchem.com

Amide Formation : The carboxylate group can be activated to form amides. vulcanchem.com

Cross-Coupling Reactions : The aromatic core can participate in cross-coupling reactions to build more complex molecular architectures. vulcanchem.com

These synthetic capabilities make the compound valuable for preparing a range of more complex molecules with potential applications in materials science and agrochemicals. vulcanchem.comgoogle.com

In analytical chemistry , this compound and its parent acid are significant due to their metal complexation abilities. The specific arrangement of the hydroxyl groups in the ortho and para positions allows for the formation of stable complexes with various metal ions. vulcanchem.com This property is harnessed in:

Colorimetric Assays : Formation of distinctly colored complexes facilitates the detection and quantification of metal ions. vulcanchem.com

Spectroscopic Analysis and Chromatography : The compound can be used as a reagent in various spectroscopic and separation techniques. vulcanchem.com

Furthermore, research has explored the properties of metal salts of β-resorcylic acid, such as copper β-resorcylate. These compounds have been investigated for their catalytic properties, specifically for accelerating the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767). researchgate.net They have also been studied for use as ballistic modifiers in solid propellants, where they can influence the burning rate. google.comchemmethod.comchemmethod.com The stability and performance of these metal resorcylate complexes are active areas of research in materials and propellant chemistry. google.comdtic.mil

Table 2: Selected Synthesis Methods for beta-Resorcylic Acid

Method Reactants Conditions Yield Reference(s)
Classical Kolbe-Schmitt Resorcinol, Potassium Bicarbonate, Water Heated on steam bath (4 hrs), then refluxed (30 min) with CO₂ stream 57-60% orgsyn.org
Ultrasonication (Horn type) Resorcinol, Potassium Hydroxide (B78521), CO₂ gas 150 min carbonation time, 2L/min CO₂ flow 65% nih.gov
Organic Base-Mediated Resorcinol, DBU, CO₂ 30 °C, balloon pressure of CO₂ >99% future4200.com

| High-Pressure/Temperature | Resorcinol, Potassium Bicarbonate, Water | Continuous reactor at 10 bars, 453 K | High productivity | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO4 B1260078 Sodium beta-resorcylate CAS No. 17289-70-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17289-70-2

Molecular Formula

C7H5NaO4

Molecular Weight

176.1 g/mol

IUPAC Name

sodium;2,4-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H,(H,10,11);/q;+1/p-1

InChI Key

ZGIYTLGBDAOYFL-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+]

Other CAS No.

17289-70-2

Related CAS

89-86-1 (Parent)

Synonyms

2,4-dihydroxybenzoate
2,4-dihydroxybenzoic acid
beta-resorcylic acid
beta-resorcylic acid, lead salt
beta-resorcylic acid, monosodium salt
beta-resorcylic acid, sodium salt

Origin of Product

United States

Elucidation of Reaction Mechanisms and Catalytic Pathways

Quantum chemical calculations have become an indispensable tool for elucidating the intricate mechanisms of enzymatic reactions at the atomic level. acs.org These computational methods, particularly Density Functional Theory (DFT), allow researchers to model the dynamic process of catalysis, map out reaction energy profiles, and characterize the transient structures of intermediates and transition states that are often impossible to capture experimentally. acs.orgresearchgate.net By applying these techniques to enzymes that act on dihydroxybenzoates, such as sodium beta-resorcylate (the sodium salt of 2,4-dihydroxybenzoic acid), profound insights can be gained into their catalytic pathways.

A prominent computational strategy is the "quantum chemical cluster approach," where a model of the enzyme's active site is constructed based on crystallographic data. acs.orgnih.gov This model includes the substrate molecule (e.g., beta-resorcylate), the metallic cofactor if present, and key amino acid residues that interact with the substrate. The rest of the protein is typically represented as a continuous medium with a specific dielectric constant to account for the environmental effects of the enzyme structure. acs.orgacs.org This approach provides a balance between computational accuracy and feasibility, enabling the detailed study of bond-forming and bond-breaking events. acs.org

While specific DFT studies on the enzymatic reactions of beta-resorcylate (2,4-dihydroxybenzoate) are not extensively documented, comprehensive computational analyses have been performed on the closely related isomer, γ-resorcylate (2,6-dihydroxybenzoate). nih.govacs.org The enzyme γ-resorcylate decarboxylase (γ-RSD), which catalyzes the non-oxidative decarboxylation of 2,6-dihydroxybenzoate (B8749050) to resorcinol (B1680541), serves as an excellent model for understanding how quantum chemistry illuminates these reaction mechanisms. nih.govacs.org Notably, γ-RSD has been shown to also facilitate the decarboxylation of other isomers, including 2,3-dihydroxybenzoate and 2,4,6-trihydroxybenzoate, highlighting the relevance of its mechanism to a broader class of phenolic compounds. nih.gov

Detailed Research Findings from a Model System: γ-Resorcylate Decarboxylase (γ-RSD)

Computational studies using DFT on γ-RSD from Polaromonas sp. JS666 have revealed a detailed, stepwise mechanism for decarboxylation. nih.gov The calculations were based on a large active site model derived from the enzyme's crystal structure. nih.gov

The proposed catalytic cycle begins with the binding of the substrate, 2,6-dihydroxybenzoate, to the manganese ion (Mn²⁺) in the active site. nih.gov The substrate coordinates with the metal ion in a bidentate fashion, involving both the carboxylate group and the adjacent hydroxyl group. nih.govacs.org The reaction then proceeds through two main chemical steps:

Protonation of the Aromatic Ring: The first and rate-limiting step is the transfer of a proton from a nearby amino acid residue (Asp287) to the C1 carbon of the substrate (the carbon bearing the carboxylate group). nih.gov This step has a significant energy barrier.

Decarboxylation (C-C Bond Cleavage): Following protonation, the C1-carboxyl bond is cleaved, releasing carbon dioxide and forming the resorcinol product. nih.gov This second step was found to have a much lower energy barrier, indicating a rapid process once the initial protonation is achieved. nih.gov

The DFT calculations provided precise energetic and geometric data for each stage of the reaction, as summarized in the tables below.

Table 1: Calculated Relative Energies for the Enzymatic Decarboxylation of γ-Resorcylate
Reaction SpeciesDescriptionRelative Energy (kcal/mol)
E:SEnzyme-Substrate Complex0.0
TS1Transition State for Protonation14.8
IntProtonated Intermediate8.1
TS2Transition State for C-C Cleavage11.4
E:PEnzyme-Product Complex3.3
Table 2: Key Interatomic Distances in Calculated Transition States
Transition StateInteracting AtomsDescriptionDistance (Å)
TS1 (Protonation)Asp287 O -- HBreaking O-H bond1.29
H -- C1 (Substrate)Forming C-H bond1.40
TS2 (Decarboxylation)C1 -- C (Carboxylate)Breaking C-C bond2.17

Data sourced from DFT calculations on γ-Resorcylate Decarboxylase. nih.gov

These quantum chemical findings demonstrate that the previously proposed mechanism, which suggested substrate binding only through the carboxylate group, was associated with much higher energies and was therefore less likely. nih.govacs.org The detailed analysis provided by DFT was crucial in establishing a chemically consistent and energetically favorable catalytic pathway, highlighting the predictive power of computational chemistry in the study of enzymatic reactions involving compounds like this compound.

Advanced Analytical Techniques in Resorcylate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of sodium beta-resorcylate, leveraging the interaction of electromagnetic radiation with the molecule to reveal information about its structure, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of beta-resorcylic acid, the protonated form of this compound, reveals characteristic absorption bands that confirm its molecular structure. The presence of a strongly hydrogen-bonded hydroxyl group results in a broad O-H stretching band, typically observed in the 2500–3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) group of the carboxylic acid is responsible for a prominent absorption band, while other peaks correspond to C-H and aromatic C=C bonds. researchgate.net

A study on beta-resorcylic acid synthesized via the Kolbe-Schmitt reaction reported specific FTIR absorptions confirming the compound's identity. researchgate.net These findings are consistent with data available in spectral databases. nist.gov The distinct vibrational frequencies allow for the unambiguous confirmation of the key functional moieties within the molecule.

Table 1: Characteristic FTIR Absorption Bands for Beta-Resorcylic Acid
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (hydroxyl and carboxyl)Stretching (broad)3146.46 researchgate.net
C=O (carboxylate)Stretching1662.12 researchgate.net
C-H (aromatic)Stretching/Bending1272.49 researchgate.net
C=C (aromatic)Stretching1098.08 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR analysis of beta-resorcylic acid, the chemical shift of the carboxylic proton is observed at a downfield position, for instance, at 9.170 ppm, which is further downfield than the hydroxyl protons. researchgate.net The aromatic protons exhibit a meta-coupling pattern consistent with the 1,2,4-substitution on the benzene (B151609) ring. acs.org

¹³C NMR is particularly effective for confirming the structure. The synthesis of beta-resorcylic acid from resorcinol (B1680541) involves the addition of a carboxyl group, which removes the plane of symmetry present in the resorcinol molecule. acs.org Consequently, while the symmetrical resorcinol shows only four unique signals in its ¹³C NMR spectrum, the asymmetrical beta-resorcylic acid displays seven distinct signals, one for each carbon atom in the molecule. acs.org This change in symmetry provides definitive evidence of a successful carboxylation reaction at the C1 position. acs.org The carbonyl carbon of the carboxylate group is typically observed around 158.93 ppm. researchgate.net

Table 2: Illustrative NMR Data for Beta-Resorcylic Acid and Derivatives
NucleusFunctional GroupObserved Chemical Shift (ppm)Reference
¹HCarboxylic Acid Proton (-COOH)9.170 researchgate.net
¹³CCarbonyl Carbon (-COOH)158.93 - 172.4 researchgate.netacs.org
¹³CAromatic Carbon (C4)102.6 acs.org
¹³CAromatic Carbon (C2)106.0 acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is valuable for analyzing conjugation and determining sample concentration. The aromatic ring and carboxyl group in this compound constitute a conjugated system that absorbs UV light.

The UV spectrum of beta-resorcylic acid and its derivatives typically exhibits multiple absorption maxima. For example, derivatives have shown absorption bands at approximately 211, 262, and 298 nm. uc.pt The unsymmetrical substitution pattern of the 2,4-dihydroxybenzoic acid can result in a double absorption peak. uc.pt Studies on the complexation of 2,4-dihydroxybenzoic acid with metal ions, such as Chromium(III), show shifts in the absorption spectra, a phenomenon that can be used for quantitative analysis of the metal complex. researchgate.net The amount of light absorbed at a specific wavelength is proportional to the concentration of the substance, allowing for its quantification in solution.

While specific studies on the ultrafast dynamics of this compound are limited, research on closely related salicylic (B10762653) acid derivatives and other dihydroxybenzoic acid isomers provides significant insight into the potential application of these techniques. unige.chnih.gov Techniques such as time-correlated single photon counting and fluorescence up-conversion, with femtosecond (fs) to picosecond (ps) time resolution, are used to investigate the photophysics of these molecules. unige.chresearchgate.net

A key process studied in these systems is excited-state intramolecular proton transfer (ESIPT), where a proton is transferred between the hydroxyl and carboxyl groups upon photoexcitation. unige.chnih.govresearchgate.net This ultrafast process, often occurring on a sub-picosecond timescale, leads to the formation of a transient phototautomer with a large Stokes-shifted fluorescence emission. unige.chresearchgate.net Femtosecond transient absorption spectroscopy can track the formation and decay of these excited states, providing crucial information on the reaction dynamics. researchgate.netacs.org By analogy, these techniques could be applied to this compound to explore its excited-state landscape, deactivation pathways, and the influence of the sodium counter-ion on its photophysical behavior.

The simultaneous determination of structurally similar isomers, such as the various dihydroxybenzoic acids, is challenging with conventional spectrophotometry due to severe spectral overlap. Derivative spectrophotometry can enhance the resolution of overlapping bands by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical treatment sharpens spectral features, allowing for the potential resolution of individual components in a mixture.

While direct applications on this compound are not widely reported, related methods have been successfully used for similar analytical problems. For instance, synchronous-polarization-derivative fluorescence spectrometry has been employed for the simultaneous determination of three dihydroxybenzene isomers. sioc-journal.cn By forming ternary complexes that are then analyzed using a combination of synchronous scanning and first-order derivative techniques, individual isomers in a mixture could be quantified. sioc-journal.cn This principle highlights the potential of derivative methods to resolve complex mixtures of resorcylate isomers that would otherwise be indistinguishable by standard UV-Vis spectroscopy.

Ultrafast Dynamic Spectroscopic Techniques for Excited State Properties

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures, natural extracts, or other complex samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Research on resorcylic acid lactones and related compounds frequently utilizes reversed-phase HPLC (RP-HPLC) for separation and purification. acs.org A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. scispace.comwjpmr.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier such as formic or trifluoroacetic acid to ensure good peak shape for acidic analytes. sielc.comelementlabsolutions.com

Gas chromatography is another powerful tool, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. Due to the low volatility of beta-resorcylic acid, a derivatization step is often required before analysis to convert the polar hydroxyl and carboxyl groups into more volatile ethers and esters. openrepository.com GC-MS analysis has been successfully applied to identify beta-resorcylic acid in various samples, including drinking water concentrates and plant extracts. epa.govajpaonline.com The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries. nih.gov

Table 3: Common Chromatographic Methods for Beta-Resorcylic Acid Analysis
TechniqueStationary Phase (Column)Typical Mobile Phase / ConditionsDetection MethodReference
RP-HPLCC18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol gradientUV (e.g., 250 nm) sielc.com
GC-MSe.g., Zebron ZB-1, ELITE-5MSTemperature programming (e.g., 80°C to 300°C); Helium carrier gasMass Spectrometry (Electron Ionization) openrepository.comajpaonline.com

Gas Chromatography (GC) for Quantitative Determination

Gas chromatography (GC) is a powerful analytical technique used for separating and quantifying volatile and thermally stable compounds. shimadzu.com.au In the context of resorcylate research, GC can be employed for the quantitative determination of this compound, particularly after a derivatization step to increase its volatility. The basic principle of GC involves vaporizing a sample and injecting it into a column, where components are separated based on their partitioning between a stationary phase and a mobile gas phase. shimadzu.com.auunizin.org

The separated components are then detected, and the resulting chromatogram provides information on the retention time and peak area, which are used for qualitative and quantitative analysis, respectively. shimadzu.com.au For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. unizin.org Alternatively, an internal standard method can be used to improve accuracy and precision. unizin.org

While direct GC analysis of this compound is challenging due to its low volatility, derivatization to a more volatile ester or ether form allows for its successful quantification. Although specific studies detailing the GC analysis of this compound are not abundant in the provided search results, the general principles of GC are well-established for analyzing related phenolic compounds. imperial.ac.ukresearchgate.netsigmaaldrich.com

High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound and its derivatives. ugm.ac.id It is widely used for reaction monitoring, purity assessment, and quantitative analysis in various matrices. ugm.ac.idnih.gov The technique separates components of a mixture based on their differential distribution between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. ugm.ac.idnih.gov

Several studies have developed and validated HPLC methods for the determination of resorcinol and its derivatives, which are structurally related to this compound. ugm.ac.idnih.govnih.gov These methods often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of methanol, acetonitrile, and water. ugm.ac.idnih.govugm.ac.id Detection is typically achieved using a UV detector at a wavelength around 280 nm. nih.gov

For instance, a study on the simultaneous determination of resorcinol and 4-n-butyl resorcinol in lipid nanoparticles employed a Box-Behnken design to optimize HPLC conditions, achieving good separation and quantification. ugm.ac.idugm.ac.id The optimized conditions were a mobile phase of 50.0% methanol and 18.1% acetonitrile at a flow rate of 0.6 mL/min. ugm.ac.idugm.ac.id

The following table summarizes typical parameters used in HPLC analysis of resorcinol-related compounds:

ParameterTypical Value/ConditionSource
Column C18 (Reversed-Phase) nih.govnih.gov
Mobile Phase Methanol/Water or Methanol/Acetonitrile/Water mixtures ugm.ac.idnih.govugm.ac.id
Flow Rate 0.6 - 1.0 mL/min ugm.ac.idnih.govugm.ac.id
Detection UV at ~280 nm nih.gov
Injection Volume 10 - 20 µL nih.govagraria.com.br

Thin Layer Chromatography (TLC) in Mixture Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. globalresearchonline.netresearchgate.net It operates on the same principle as other forms of chromatography, involving a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a flat carrier) and a mobile phase (a solvent or solvent mixture). globalresearchonline.net

In the context of resorcylate research, TLC can be used for:

Monitoring reaction progress: By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of products can be visualized. globalresearchonline.net

Purity assessment: TLC can quickly indicate the presence of impurities in a sample of this compound. globalresearchonline.net

Qualitative identification: By comparing the retardation factor (Rf) value of a sample with that of a known standard, a preliminary identification can be made.

Visualization of the separated spots on the TLC plate can be achieved by various methods, such as using a UV lamp if the compounds are UV-active, or by spraying with a suitable reagent that reacts with the compounds to produce colored spots. epfl.ch For phenolic compounds like resorcinol derivatives, reagents like ferric chloride or a solution of p-anisaldehyde and sulfuric acid can be effective. epfl.ch

Diffraction and Microscopic Techniques

X-ray Diffraction (XRD) for Crystallinity and Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. iastate.eduforcetechnology.com When a beam of X-rays interacts with a crystalline solid, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities and scattering angles. iastate.edu This diffraction pattern is unique to the crystal structure of the material. forcetechnology.com

In the study of resorcylate compounds, XRD is crucial for:

Phase identification: Identifying the crystalline phases present in a sample. forcetechnology.com

Determination of crystal structure: Elucidating the arrangement of atoms and molecules in the crystal lattice. iastate.edu

Assessment of crystallinity: Distinguishing between crystalline and amorphous forms of a substance. iastate.edu

A study on lead beta-resorcylate salts utilized XRD to confirm the formation of a hydrate (B1144303) and to distinguish its crystal structure from the anhydrous form. dtic.mil The changes in the major diffraction peaks indicated a difference in the crystal structure upon hydration. dtic.mil While specific XRD data for this compound is not detailed in the provided search results, the technique is fundamental for characterizing its solid-state properties. ntis.gov

Electron Microscopy (SEM, TEM) for Nanoparticle Morphology and Size

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and determining the size of nanoparticles. univ-rennes.frnih.govmdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons and detecting the secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample. This information is used to create an image of the surface topography and composition.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. univ-rennes.fr A beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. univ-rennes.fr TEM can reveal details about the size, shape, and arrangement of nanoparticles. nih.gov

A study on copper β-resorcylate nanoparticles employed both SEM and TEM to analyze their morphology and size. researchgate.net The results showed that the drying method significantly influenced the particle characteristics, with vacuum freeze-drying producing well-dispersed, semi-spherical nanoparticles with a uniform size of about 100 nm. researchgate.net In contrast, vacuum drying led to significant agglomeration. researchgate.net

The following table summarizes the application of electron microscopy in the characterization of metal resorcylate nanoparticles:

TechniqueInformation ObtainedExample ApplicationSource
SEM Surface morphology, particle agglomerationCharacterization of copper β-resorcylate nanoparticles researchgate.net
TEM Particle size, shape, internal structure, dispersionAnalysis of copper β-resorcylate nanoparticle size and morphology researchgate.net

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. The most common methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the thermal stability of a material and to study decomposition processes. For instance, in the study of lead beta-resorcylate, TGA was used to determine the extent of hydration by measuring the weight loss corresponding to the loss of water molecules upon heating. dtic.mil The results showed a stepwise weight loss, with the initial step corresponding to the loss of water of hydration. dtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. In the analysis of dibasic lead beta-resorcylate, DSC revealed two endothermic transitions, one at 150°C attributed to the loss of water of hydration, and another at a higher temperature corresponding to decomposition. dtic.mil

The thermal decomposition behavior of materials can be further investigated by coupling TGA with other analytical techniques like mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. researchgate.net Studies on related metal-organic compounds have utilized TGA and DSC to determine kinetic parameters of decomposition reactions. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is widely employed to assess the thermal stability and composition of materials. tainstruments.com A TGA instrument continuously records the sample's weight as it is heated, revealing mass losses associated with processes like dehydration, decomposition, and oxidation. celignis.com

In the context of metal resorcylates, TGA is crucial for determining decomposition temperatures and understanding the thermal behavior. For instance, studies on related compounds like copper beta-resorcylate have utilized TGA to investigate their thermal decomposition patterns and catalytic properties. researchgate.net A TGA analysis of this compound would be expected to show distinct stages of weight loss. The initial weight loss at lower temperatures would likely correspond to the removal of water molecules (dehydration). Subsequent, more significant weight loss at higher temperatures would indicate the decomposition of the organic resorcylate moiety, potentially leaving a stable sodium carbonate or oxide residue.

Table 1: Illustrative TGA Decomposition Stages for this compound

Temperature Range (°C)ProcessExpected Mass Loss
50 - 150DehydrationLoss of adsorbed or crystalline water.
250 - 400Initial DecompositionDecarboxylation (loss of CO₂) from the carboxylate group.
400 - 600Main DecompositionBreakdown of the aromatic ring structure.
> 600Final ResidueFormation of a stable inorganic sodium salt (e.g., Na₂CO₃).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. infinitiaresearch.com It is used to detect and quantify the energy changes associated with physical and chemical transitions in a material. perkinelmer.com.ar The resulting thermogram plots heat flow against temperature, with peaks indicating thermal events: endothermic peaks (heat absorption) correspond to processes like melting or dehydration, while exothermic peaks (heat release) signify processes like crystallization or decomposition. infinitiaresearch.com

For this compound, DSC provides complementary information to TGA. researchgate.net While TGA shows if and when a mass change occurs, DSC reveals the energetic nature of the transition. A DSC thermogram for this compound would likely show an endothermic peak corresponding to the loss of water, followed by sharp exothermic peaks at higher temperatures indicating the energy released during the decomposition of the organic structure. researchgate.net The technique is essential for characterizing the thermal stability and identifying transition temperatures of materials. infinitiaresearch.com

Table 2: Potential Thermal Events for this compound in DSC Analysis

Temperature Range (°C)Thermal EventType of PeakInformation Gained
50 - 150Water EvaporationEndothermicPresence of water and energy of vaporization.
~250Phase TransitionEndothermic/ExothermicChange in crystalline structure before decomposition.
> 300DecompositionExothermicOnset temperature and energy release of decomposition.

Mass Spectrometry for Molecular Identification and Degradation Products

Mass spectrometry (MS) is a powerful analytical technique for molecular identification. msu.edu It works by ionizing a sample, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them. msu.edu This provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₅NaO₄), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement of its corresponding ion. nih.govrsc.org

When analyzing a sodium salt using soft ionization techniques like electrospray ionization (ESI), the formation of adduct ions is common. nih.govacdlabs.com Instead of just observing the deprotonated molecule [M-H]⁻, one might see sodium adducts in positive ion mode, such as [M+Na]⁺ or even clusters like [2M+Na]⁺. nih.gov The analysis of degradation products is also a key application. researchgate.net As this compound is heated or exposed to certain chemical conditions, it can break down into smaller molecules. Mass spectrometry can identify these degradation products, providing insight into the decomposition mechanism. researchgate.netnanoge.org

Table 3: Expected Ions for this compound in Mass Spectrometry

Ion FormulaIon TypeCalculated m/zMode
[C₇H₅O₄]⁻Deprotonated Molecule153.0193Negative
[C₇H₄NaO₄]⁻Anion from Salt175.0013Negative
[C₇H₆O₄ + Na]⁺Sodium Adduct of Acid177.0158Positive
[C₇H₅NaO₄ + Na]⁺Molecular Ion + Sodium198.9978Positive

Advanced Hyphenated Techniques (e.g., GC-MS, HPLC-Q-TOF-MS)

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph, which separates volatile compounds, with a mass spectrometer. nih.gov For a polar, non-volatile compound like this compound, direct analysis by GC-MS is challenging. A chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative before injection into the GC. academicjournals.org This technique is particularly useful for identifying volatile and semi-volatile degradation products that may result from the thermal breakdown of the compound. researchgate.netscielo.org.mx

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (HPLC-Q-TOF-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. nih.gov HPLC separates components of a mixture in the liquid phase, eliminating the need for derivatization. nih.gov The Q-TOF mass spectrometer provides high-resolution, accurate mass measurements for both the parent ion and its fragment ions (MS/MS). researchgate.net This allows for the confident determination of the elemental composition and the elucidation of the chemical structure of the parent compound, its impurities, and any non-volatile degradation products. nih.govnih.gov

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueSample PreparationApplicability for Parent CompoundApplicability for Degradation ProductsKey Advantage
GC-MS Derivatization requiredIndirectExcellent for volatile productsHigh separation efficiency for volatile compounds. nih.gov
HPLC-Q-TOF-MS Simple dissolutionDirectExcellent for polar/non-volatile productsAccurate mass measurement for formula determination. nih.govresearchgate.net

Applications of Sodium Beta Resorcylate and Its Derivatives in Chemical Sciences

Catalysis and Industrial Chemical Processes

Sodium beta-resorcylate and its metallic salt derivatives are significant compounds in various industrial chemical processes, primarily valued for their catalytic and reaction-modifying properties. These applications range from the defense industry, where they control the combustion of propellants, to emerging biocatalytic routes for producing valuable chemical intermediates.

In the formulation of solid propellants, particularly double-base propellants (DBPs), achieving a controlled and predictable burning rate is critical for consistent performance. rsc.org The burning rate of these propellants is dependent on pressure, which can lead to performance instabilities. rsc.org To counteract this, ballistic modifiers are added to alter the combustion behavior. rsc.org Salts of 2,4-dihydroxybenzoic acid (β-resorcylic acid), such as copper and lead β-resorcylate, have been identified as highly effective ballistic modifiers. chemmethod.comchemmethod.com These compounds can induce "super-rate" burning at low pressures and create a "plateau" or "mesa" effect, where the burning rate becomes insensitive to pressure changes within a specific range. rsc.org

Copper β-resorcylate (β-Cu) is recognized for its high potential as a catalyst and burning rate modifier in the field of double-base propellants. chemmethod.comchemmethod.com Research demonstrates that the chemical stability and combustion rate of these propellants are significantly influenced by the presence of copper β-resorcylate. chemmethod.comchemmethod.com The catalytic activity of β-Cu is a key area of study, with research extending into nanomaterials to enhance its effectiveness. researchgate.net The synthesis of nano-sized copper β-resorcylate has been shown to provide excellent catalytic activity for the thermal decomposition of other propellant components like ammonium (B1175870) perchlorate (B79767). researchgate.net These nano-sized catalysts are synthesized through processes like solution combustion, which can produce pure-phase compounds with high surface areas, further enhancing their catalytic performance. acs.org

A method for the direct determination of copper β-resorcylate in double-base propellants has been developed using micellar media, which avoids the use of toxic solvents. chemmethod.comchemmethod.com This green analytical chemistry approach allows for accurate and reliable quantification, which is crucial for quality control in military applications. chemmethod.comchemmethod.com

Lead β-resorcylate is a widely used ballistic modifier in solid propellant formulations, particularly by the U.S. Army in double-base propellants. dtic.mil It is typically used as part of a modifier system, often in conjunction with copper salts like basic cupric salicylate, to achieve desired ballistic properties. dtic.milgoogle.com The primary function of lead β-resorcylate is to act as a burning rate modifier, rendering the burn rate insensitive to pressure changes over a defined range, a characteristic known as platonization or the "mesa" effect. rsc.orgdtic.mil

Research has shown that the concentration of lead beta-resorcylate directly impacts the burning rate of propellants. Increasing the amount of lead beta-resorcylate can lead to faster burning rates. dtic.mil For instance, in certain formulations, increasing the lead beta-resorcylate content from 1 part to 2 parts raised the plateau burning rate from 24 mm/s to 30 mm/s. dtic.mil Further increases to 3 or 4 parts can yield even faster rates. dtic.mil

Table 1: Effect of Lead beta-Resorcylate Concentration on Propellant Burning Rate dtic.mil
Lead beta-Resorcylate (parts)Basic Cupric Salicylate (parts)Carbon Black (parts)Resulting Plateau Burning Rate (mm/s)Key Observation
12Not specified24Baseline formulation.
22Not specified30Significant increase in burning rate.
31Not specified~30Burning rate less sensitive to reduction in copper salt.
4Not specifiedNot specified>30Marginally faster rates than 3 parts at lower pressures.

While effective, the use of lead-based compounds is under scrutiny due to environmental and health concerns, prompting research into suitable replacements. rsc.orgdtic.mil

Biocatalysis is an increasingly important field that uses enzymes to perform chemical transformations, offering a green alternative to traditional synthetic methods that often require harsh conditions. nih.gov In this context, enzymes known as decarboxylases are of significant interest for their ability to produce valuable platform chemicals like resorcinol (B1680541) and various benzoic acid derivatives. nih.govresearchgate.net

Research has focused on γ-resorcylate decarboxylase (γ-RSD), an enzyme that catalyzes the reversible, non-oxidative decarboxylation of 2,6-dihydroxybenzoate (B8749050) (γ-resorcylate), an isomer of β-resorcylate, to produce resorcinol. nih.gov This enzyme has potential as a biocatalyst for producing resorcinol, a key intermediate in the pharmaceutical, agricultural, and polymer industries. nih.gov The enzyme also shows activity with other substrates, demonstrating its potential for creating a range of dihydroxybenzoic acid derivatives. nih.gov

Table 2: Kinetic Constants for Decarboxylation by γ-Resorcylate Decarboxylase (γ-RSD) nih.gov
SubstrateProductkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
γ-Resorcylate (2,6-dihydroxybenzoate)Resorcinol0.44341.3 x 10⁴
2,3-DihydroxybenzoateCatechol0.002811025
2,4,6-TrihydroxybenzoateBenzene-1,3,5-triol0.00317243
2,6-Dihydroxy-4-methylbenzoate5-Methylbenzene-1,3-diol0.008414060

The reverse reaction, enzymatic carboxylation, is also being explored as a biocatalytic equivalent to the Kolbe-Schmitt reaction. researchgate.net This process involves the regioselective ortho-carboxylation of phenols to produce hydroxybenzoic acids, using bicarbonate as the carbon dioxide source under mild conditions. researchgate.net This method has been shown to work on a broad scope of substrates, including those with alkyl, alkoxy, halo, and amino functionalities. researchgate.net

The use of biocatalysis in organic synthesis has become a common and powerful tool, frequently applied at an industrial scale. nih.gov Enzymes offer significant advantages over traditional chemical catalysts, including high activity and outstanding stereo-, regio-, and chemoselectivity. nih.govnih.gov These properties stem from the precise three-dimensional structure of the enzyme's active site, which perfectly positions reactants for a specific transformation. nih.gov

The development of biocatalytic processes is driven by the need for more sustainable and efficient synthetic routes. nih.govfrontiersin.org Biocatalysis provides access to chemical compounds for daily needs, from clothing and nutrition to health, with a reduced environmental footprint. nih.govuni-greifswald.de Key areas of development include:

Enzyme Engineering: Techniques like directed evolution allow scientists to tune and adapt enzymes for specific reactions, substrates, and process conditions, even creating catalysts for new-to-nature reactions. nih.gov

One-Pot Cascade Reactions: The high selectivity of enzymes minimizes side reactions, enabling multiple sequential reactions to occur in a single vessel. nih.gov This improves efficiency and reduces waste.

Broadening the Toolbox: A wide variety of enzymes are available for diverse transformations. Hydrolases (lipases, esterases) are used for kinetic resolutions to produce optically pure alcohols, amines, and acids. nih.gov Alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of ketones to chiral alcohols, which are vital building blocks for pharmaceuticals. nih.govuni-greifswald.de

Sustainable Alternatives: Biocatalytic methods can replace processes that use heavy metals or require harsh conditions. uni-greifswald.demdpi.com For example, Baeyer-Villiger monooxygenases offer an alternative to chemical oxidation for producing lactones, which are monomers for polyesters. mdpi.com

This progress is transforming chemical manufacturing, making it a greener and more efficient endeavor. nih.gov

Copper beta-Resorcylate as Catalyst

Biocatalytic Production of Resorcinol and Other Benzoic Acid Derivatives

Material Science and Nanotechnology Research

The application of this compound and its derivatives is also emerging in the fields of material science and nanotechnology. scholarspublishers.orgexelisis.gralliedacademies.org These disciplines focus on understanding and manipulating materials at the atomic and molecular levels to create novel materials with enhanced properties. exelisis.gr

Research has demonstrated the use of β-resorcylate derivatives in the synthesis of novel nanomaterials. One study reports the synthesis and characterization of metal-based nanomaterials derived from acetamido-β-resorcylate. This indicates the potential of the β-resorcylate structure as a building block or ligand in the creation of functional nanomaterials.

Furthermore, the intersection of material science and catalysis is evident in the preparation of nano-sized copper β-resorcylate for propellant applications. researchgate.net By creating the catalyst at the nanoscale, researchers can significantly increase its surface area and, consequently, its catalytic activity for the thermal decomposition of materials like ammonium perchlorate. researchgate.netacs.org This work exemplifies how nanotechnology principles are being applied to improve the performance of materials derived from β-resorcylic acid. While the use of this compound in material science is not as extensively documented as its role in propellants, these examples highlight its utility in developing advanced materials and functional nanostructures. researchgate.net

Integration into Nanomaterial Development

This compound and its derivatives, such as 2,4-dihydroxybenzoic acid, are utilized in the development of nanomaterials, influencing their optical and electronic properties. rsc.org The surfaces of titanium dioxide (TiO2) nanoparticles, for instance, can be modified with these benzene (B151609) derivatives. rsc.orgacs.org This modification leads to the formation of inner-sphere charge transfer complexes, causing a red shift in the semiconductor's absorption compared to unmodified nanoparticles. acs.org The binding of these modifier molecules occurs at undercoordinated surface titanium atoms, which are defect sites, significantly altering the material's optical properties. acs.org

Derivatives like methyl-5-amino-β-resorcylate have been used to cap silver nanoparticles. researchgate.net These nanoconjugates, with an average size of 19 nm, demonstrate enhanced biological activities compared to the free molecule. researchgate.net The capping of these silver nanoparticles is achieved through the reduction of an aqueous silver nitrate (B79036) solution in the presence of methyl-5-amino-β-resorcylate. researchgate.net

Furthermore, copper β-resorcylate nanoparticles have been synthesized and their properties studied. researchgate.net The synthesis method involves wet mechanical grinding, followed by different drying techniques which affect the final morphology and dispersion of the nanoparticles. researchgate.net For example, vacuum freeze-drying results in semi-spherical, well-dispersed nanoparticles with a uniform size of approximately 100 nm. researchgate.net

The interaction of 2,4-dihydroxybenzoic acid with iron oxide nanoparticles has also been investigated to understand the effect of its chemical structure on binding. amazonaws.com

Exploration in Functional Metallodendrimers

Resorcinarenes, which are cyclic oligomers formed from the condensation of resorcinol and an aldehyde, serve as foundational structures for building functional metallodendrimers. wikipedia.org These macrocycles can self-assemble into larger supramolecular structures, such as hexamers with internal cavities, held together by hydrogen bonds. wikipedia.org

This structural characteristic allows them to be used as scaffolds for creating more complex molecules like cavitands and carcerands. wikipedia.org Ferrocenyl-ended dendrons have been attached to functionalized resorcinarenes to create high molecular weight dendrimers. researchgate.net Additionally, first- and second-generation heterometallic dendrimers incorporating ferrocenyl-ruthenium(II)-arene motifs have been synthesized. acs.org These complex structures are built upon dendritic ligands and ruthenium dimers. acs.org The resulting metallodendrimers have been characterized for their electrochemical properties. researchgate.netacs.org

Surface Modification of Nanocarriers

The surface of various nanocarriers can be modified to improve their functionality for applications such as drug delivery. nih.govnih.gov These modifications can enhance bioavailability and targeting of the nanocarriers. nih.gov Both covalent and non-covalent techniques are used to introduce specific materials to the surface of these nanocarriers. nih.gov

For instance, the surface of nanocarriers can be functionalized with saccharides, polymers, peptides, and other molecules to enhance their delivery to specific sites. nih.gov The hydrophilicity and surface charge of nanoparticles are critical properties that influence their interaction with biological environments. nih.gov For example, modifying the surface of inorganic nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can improve their behavior in biological systems. nih.gov

In the context of oral drug delivery, the surface chemistry of nanocarriers, including solid lipid nanoparticles and polymeric nanoparticles, is a key determinant of their in vivo performance. researchgate.net Surface properties such as ligand modification, hydrophilicity/hydrophobicity, and charge play a significant role. researchgate.net Chitosan, a biodegradable and biocompatible polymer, is an example of a material used for surface modification to enhance the properties of nanocarriers. mdpi.com

Scaffold Design in Medicinal Chemistry Research

Heat Shock Protein 90 (Hsp90) Inhibitors

The resorcinol scaffold, a key feature of this compound, is a privileged chemotype in the design of Heat Shock Protein 90 (Hsp90) inhibitors. nih.govresearchgate.net Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer and fungal pathogenesis. nih.govresearchgate.netnih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins, providing a therapeutic strategy for various diseases. researchgate.net

The resorcinol moiety is found in several potent Hsp90 inhibitors that are currently under clinical evaluation for cancer treatment. researchgate.net Fragment-based drug discovery has been a successful approach in identifying and optimizing resorcinol-based Hsp90 inhibitors, leading to compounds with subnanomolar affinity. acs.org

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies have been instrumental in the optimization of resorcinol-based Hsp90 inhibitors. By systematically modifying the resorcinol scaffold, researchers have been able to enhance potency and selectivity. For example, the development of resorcylate aminopyrazole (RAP) amides involved extensive SAR studies to achieve high efficacy and selectivity for fungal Hsp90 over human isoforms. utoronto.ca

These studies have explored variations in different parts of the molecule, such as the amide and pyrazole (B372694) substitutions, to understand their impact on inhibitory activity and selectivity. nih.gov The insights gained from SAR have guided the design of compounds with improved properties. nih.gov

Design of Fungal-Selective Hsp90 Inhibitors

A significant challenge in developing Hsp90 inhibitors for antifungal therapy is achieving selectivity for the fungal chaperone over its human counterparts to avoid host toxicity. nih.govbu.edu The resorcinol scaffold has been a key starting point for designing such fungal-selective inhibitors. utoronto.ca

Researchers have successfully developed synthetic aminopyrazole-substituted resorcylate amides that exhibit broad, potent, and fungal-selective Hsp90 inhibitory activity. nih.govbu.edu These compounds, known as resorcylate aminopyrazoles (RAPs), represent the first class of inhibitors capable of discriminating between fungal and human Hsp90 isoforms. nih.govnih.gov The design strategy builds upon the derivatization of resorcylate natural products. nih.govacs.org

The selectivity of these inhibitors is thought to arise from intrinsic differences in the flexibility of the fungal and human Hsp90 proteins, which is supported by X-ray crystal structures of Cryptococcus neoformans Hsp90 in complex with RAP inhibitors. nih.gov These structures reveal unique ligand-induced conformational changes that are not observed in the human isoforms. nih.gov

Biochemical Assays for Ligand Affinity (e.g., FP assays, SPR)

Determining the binding affinity of a ligand to its target is a critical step in drug discovery. bmglabtech.com For resorcylate-based Hsp90 inhibitors, several biophysical techniques are employed to quantify this interaction, with Fluorescence Polarization (FP) assays and Surface Plasmon Resonance (SPR) being prominent examples.

Fluorescence Polarization (FP) Assays

Fluorescence Polarization is a solution-based technique used to monitor molecular interactions. bmglabtech.com The principle is based on the observation that when a small, fluorescently labeled molecule (a tracer) is excited with plane-polarized light, it tumbles rapidly in solution, emitting largely depolarized light. nih.gov However, when this tracer binds to a much larger molecule, such as the Hsp90 protein, its rotational movement is significantly slowed. nih.gov This reduced tumbling results in the emission of light that remains more polarized. nih.gov The change in polarization is directly proportional to the fraction of the bound tracer, allowing for the measurement of binding events. nih.gov

In the context of Hsp90, competitive FP assays are frequently used. In this format, a known fluorescent ligand of Hsp90 (the tracer) competes with an unlabeled test compound (such as a resorcylate derivative) for binding to the Hsp90 N-terminal domain (NBD). nih.gov The ability of the test compound to displace the tracer results in a decrease in the measured polarization, which can be used to determine the test compound's binding affinity, often expressed as an IC₅₀ or Kᵢ value. fredhutch.org This method is well-suited for high-throughput screening to identify new Hsp90 inhibitors. nih.gov For instance, equilibrium competition FP assays have been successfully used to determine the binding affinities of various inhibitors for both human and fungal Hsp90 NBDs, providing crucial data on inhibitor potency and selectivity. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. ushio.co.jpbiocompare.com In a typical SPR experiment, one interacting partner (the ligand, e.g., the Hsp90 protein) is immobilized on a gold-coated sensor chip. biocompare.com A solution containing the other partner (the analyte, e.g., a resorcylate inhibitor) is then flowed over the sensor surface. biocompare.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. ushio.co.jp

This technique provides detailed kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated to define the binding affinity. biocompare.com SPR has been utilized in studying Hsp90 interactions, such as its binding to the cholera toxin subunit CTA1, where it was used to confirm that the ATP-bound form of Hsp90 interacts with its substrate and that the interaction persists even after ATP hydrolysis. nih.gov The method's ability to provide real-time kinetic information makes it invaluable for characterizing the binding dynamics of potential drug candidates like resorcylate derivatives. vernalis.com

Interactive Table: Overview of Ligand Affinity Assays

Assay TypePrincipleInformation ObtainedKey Advantage
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescent tracer upon binding to a larger protein. nih.govBinding affinity (Kᵢ, Kₑ, IC₅₀)Homogeneous, solution-based format suitable for high-throughput screening. bmglabtech.comnih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as molecules bind and dissociate. ushio.co.jpBinding kinetics (kₐ, kₑ) and affinity (Kₑ)Label-free, real-time measurement of binding events. biocompare.com
Structural Insights into Hsp90-Inhibitor Complexes (e.g., X-ray crystal structures of NBD)

Understanding the three-dimensional structure of a target protein in complex with an inhibitor is fundamental for structure-based drug design. X-ray crystallography has provided critical insights into how resorcylate-based inhibitors bind to the N-terminal domain (NBD) of Hsp90. The NBD contains the ATP-binding pocket, which is the primary target for these inhibitors. researchgate.net

Crystal structures of the Hsp90 NBD bound to various resorcylate derivatives, such as radicicol (B1680498) and synthetic aminopyrazoles, have been resolved. nih.govnih.gov These structures reveal that the resorcylate moiety typically occupies the adenine-binding pocket, forming key hydrogen bonds with conserved residues like Asp93 (in human Hsp90α). The inhibitor's side chains extend into other regions of the binding site, allowing for modifications that can enhance potency and selectivity. nih.gov

A significant finding from these structural studies is the conformational flexibility of Hsp90. The binding of different inhibitors can induce substantial and previously unreported conformational rearrangements in the NBD. nih.govresearchgate.net For example, the crystal structure of the Candida albicans Hsp90 NBD in complex with the inhibitor AUY922 revealed a large structural rearrangement extending beyond the nucleotide-binding site, a conformation not seen in human Hsp90 complexes. nih.gov This intrinsic difference in protein flexibility between fungal and human Hsp90 isoforms is believed to be a key factor that can be exploited to achieve species-selective inhibition. nih.govnih.gov These structural insights are instrumental in guiding the rational design of new derivatives with improved therapeutic profiles.

Interactive Table: Examples of Hsp90-Inhibitor Crystal Structures

PDB IDHsp90 SourceBound Ligand/InhibitorKey Structural FindingReference
2VCIHuman Hsp90αNVP-AUY922Shows a closed-loop apo-like conformation of the NBD. nih.gov
4NH7Human Hsp90αSNX-2112Provides a reference for comparing binding modes of benzamide-type inhibitors. nih.gov
Not SpecifiedC. albicansSNX-2112Binding mode is similar to that in human Hsp90, with minor differences. nih.gov
Not SpecifiedC. albicansCMLD013075 (Radicicol derivative)Ligand binding induces a substantial conformational rearrangement of the NBD. nih.gov
Not SpecifiedC. neoformansResorcylate Aminopyrazoles (RAPs)Revealed unique ligand-induced conformational changes, supporting the hypothesis that protein flexibility underlies species selectivity. nih.gov

Exploration of Resorcylate Derivatives as Lead Structures for New Compounds

Natural products have historically been a rich source of lead structures for drug discovery. nih.govbiomedpharmajournal.org The resorcylic acid macrolactone, radicicol, was one of the first natural products identified as an Hsp90 inhibitor, establishing the resorcylate scaffold as a viable starting point for inhibitor design. researchgate.netnih.gov Although early natural product inhibitors faced challenges like poor solubility and instability, their basic structure provided a crucial template for medicinal chemists. researchgate.net

Fragment-based drug discovery has also highlighted the importance of the resorcinol chemotype. In one such campaign, a phenolic fragment was identified that bound to Hsp90 with low affinity but was optimized using structure-based design into a sub-nanomolar resorcinol lead compound, demonstrating a massive improvement in affinity with the addition of only a few atoms. acs.org This illustrates the power of using a simple, efficient core like resorcinol as a foundation for building highly potent molecules.

Building on these foundations, researchers have developed extensive libraries of synthetic resorcylate derivatives. A notable example is the creation of resorcylate aminopyrazoles (RAPs), which were designed as non-macrocyclic mimics of natural products. nih.gov This series was developed to achieve selectivity for fungal Hsp90 over its human counterparts, a critical feature for developing antifungal therapeutics without host toxicity. nih.govnih.gov By systematically modifying the substituents on the resorcylate and pyrazole rings, researchers have been able to fine-tune the potency and selectivity of these compounds, leading to the identification of promising lead structures for further development. nih.gov The resorcylate scaffold continues to be a versatile and fruitful starting point for discovering novel Hsp90 inhibitors for various therapeutic applications. researchgate.netresearchgate.net

Environmental Behavior and Degradation Studies

Microbial Degradation Pathways

Microorganisms play a pivotal role in the breakdown of aromatic compounds like resorcylates. Specific bacterial strains have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy. The catabolism of γ-resorcylate (2,6-dihydroxybenzoate), a positional isomer of beta-resorcylate, has been extensively studied and serves as a model for understanding the microbial degradation of dihydroxybenzoates.

The aerobic breakdown of γ-resorcylate has been notably characterized in the soil bacterium Rhodococcus jostii RHA1 and the water-isolated bacterium Rhizobium sp. strain MTP-10005. nih.govnih.govnih.govnih.gov Both organisms initiate degradation through a similar sequence of enzymatic reactions, although the genetic organization of the catabolic pathways differs.

In Rhodococcus jostii RHA1, a gene cluster designated tsd is responsible for γ-resorcylate catabolism. nih.govnih.gov This cluster includes genes encoding the necessary enzymes for the pathway, a transporter, and a regulatory protein. nih.gov The expression of these genes is induced in the presence of γ-resorcylate, which acts as an effector molecule, indicating a regulated and specific metabolic capability. nih.gov

In Rhizobium sp. strain MTP-10005, a corresponding gene cluster, termed gra, dictates the catabolism of γ-resorcylate. nih.govresearchgate.net This cluster also contains the genes for the degradative enzymes, which are organized into an operon, suggesting coordinated expression. nih.gov The bacterium was initially isolated due to its high level of γ-resorcylate decarboxylase activity and its ability to use the compound as a carbon source. nih.gov

The microbial degradation of γ-resorcylate is a multi-step enzymatic process that transforms the aromatic ring into intermediates of central metabolism. nih.gov The key enzymes and their functions have been identified and characterized in both Rhodococcus and Rhizobium species. nih.govnih.gov

The initial and pivotal step is a non-oxidative decarboxylation catalyzed by γ-resorcylate decarboxylase (γ-RDC). researchgate.netuniprot.org This enzyme converts γ-resorcylate to resorcinol (B1680541) and carbon dioxide. uniprot.orgnih.gov The reaction is reversible, but the equilibrium strongly favors decarboxylation. uniprot.orggenome.jp

The resulting resorcinol is then hydroxylated to form hydroxyquinol. This reaction is catalyzed by resorcinol 4-hydroxylase . nih.govuniprot.org In Rhodococcus jostii RHA1, this enzyme (encoded by tsdB) is a unique single-component hydroxylase that uses NADH as a cofactor. nih.govuniprot.org In Rhizobium sp. strain MTP-10005, the resorcinol hydroxylase is a two-component system, consisting of an oxygenase (GraA) and a reductase (GraD), which provides the necessary FADH₂ for the reaction. nih.govqmul.ac.uk

The aromatic ring of hydroxyquinol is subsequently cleaved through an ortho-ring cleavage mechanism by hydroxyquinol 1,2-dioxygenase . nih.govnih.gov This enzyme incorporates molecular oxygen to break the bond between the two hydroxyl-substituted carbon atoms, yielding maleylacetate (B1240894). nih.gov

Finally, maleylacetate reductase catalyzes the reduction of maleylacetate to β-ketoadipate, which can then enter the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds. nih.govnih.gov

Table 1: Key Enzymes in the Microbial Catabolism of γ-Resorcylate

EnzymeGene (R. jostii)Gene (Rhizobium sp.)EC NumberFunction
γ-Resorcylate DecarboxylaseTsdAgraF4.1.1.103Converts γ-resorcylate to resorcinol and CO₂. uniprot.orggenome.jp
Resorcinol 4-HydroxylaseTsdBgraA/graD1.14.13.220 / 1.14.14.27Hydroxylates resorcinol to form hydroxyquinol. nih.govqmul.ac.uk
Hydroxyquinol 1,2-DioxygenaseTsdCgraB1.13.11.37Catalyzes the ortho-ring cleavage of hydroxyquinol to maleylacetate. nih.govnih.gov
Maleylacetate ReductaseTsdDgraC1.3.1.32Reduces maleylacetate to β-ketoadipate. nih.govnih.gov

The sequential action of the enzymes described above results in a well-defined series of chemical intermediates and products. The catabolic pathway effectively funnels the aromatic structure of γ-resorcylate into common cellular metabolites.

The primary intermediates in this pathway are:

Resorcinol (1,3-dihydroxybenzene) : Formed by the initial decarboxylation of γ-resorcylate. nih.gov

Hydroxyquinol (1,2,4-trihydroxybenzene) : The product of resorcinol hydroxylation. nih.gov

The principal product of the ring-cleavage pathway is:

Maleylacetate : This molecule is subsequently converted to β-ketoadipate , which is then metabolized further via the tricarboxylic acid (TCA) cycle. nih.gov

This pathway represents an efficient microbial strategy for the complete mineralization of γ-resorcylate.

Table 2: Biodegradation Pathway of γ-Resorcylate

StepSubstrateEnzymeProduct
1γ-Resorcylateγ-Resorcylate DecarboxylaseResorcinol + CO₂
2ResorcinolResorcinol 4-HydroxylaseHydroxyquinol
3HydroxyquinolHydroxyquinol 1,2-DioxygenaseMaleylacetate
4MaleylacetateMaleylacetate Reductaseβ-Ketoadipate

Enzymatic Degradation Processes

Physico-chemical Degradation in Environmental Matrices

In addition to microbial action, sodium beta-resorcylate can undergo abiotic degradation in the environment, influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

As the sodium salt of a carboxylic acid, this compound exists in solution as the beta-resorcylate anion and sodium cations. The carboxylate group can participate in acid-base reactions. vulcanchem.com In aqueous environments, the beta-resorcylate anion may undergo hydrolysis, although this process is generally slow under typical environmental pH conditions. By analogy with other metallic salts of organic acids, such as lead beta-resorcylate, it can be expected to hydrolyze to its corresponding free acid (beta-resorcylic acid) and the metallic hydroxide (B78521), particularly under acidic or strongly alkaline conditions. dtic.mil However, under standard environmental conditions, this compound is considered to be reasonably stable. vulcanchem.com

Redox reactions are fundamental to the transformation of many organic pollutants in the environment. researchgate.netprimescholars.com These reactions involve the transfer of electrons and can alter the chemical structure, toxicity, and mobility of compounds. researchgate.net The hydroxyl groups on the aromatic ring of beta-resorcylate make it susceptible to oxidation. Environmental oxidants, such as manganese oxides or photochemically generated reactive oxygen species, could potentially initiate its degradation. researchgate.net

Hydrolysis Pathways

Fate and Transport of Resorcylate Compounds in Environmental Systems

The environmental behavior of resorcylate compounds, such as this compound, is dictated by a combination of their physicochemical properties and the characteristics of the surrounding environmental compartments. The ultimate fate and transport of these compounds are governed by processes including sorption to soil and sediment, as well as biotic and abiotic degradation.

The mobility of resorcylate compounds in the subsurface is significantly influenced by their interaction with soil and sediment particles. The extent of this interaction, or sorption, is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the tendency of a chemical to be adsorbed by soil or sediment, with higher values suggesting less mobility. For nonionic organic compounds, sorption is predominantly controlled by partitioning into the soil and sediment organic matter. The composition of this organic matter, particularly its polarity, can affect the sorption coefficient. Generally, sediment organic matter is less polar than soil organic matter, leading to higher sorption coefficients for nonpolar compounds in sediments compared to soils. dss.go.th

The degradation of resorcylate compounds can proceed through various pathways. In aquatic environments, photodegradation can be a significant process. For instance, the degradation of 2,4-dihydroxybenzoic acid (the acidic form of this compound) in water can be initiated by vacuum UV photolysis, following pseudo-first-order kinetics. nih.gov This process leads to the formation of intermediates such as trihydroxybenzoic acids and trihydroxybenzenes, which subsequently undergo ring opening to form various aliphatic acids before complete mineralization. nih.gov The presence of other substances, such as nitrate (B79036), can also influence the photochemical fate of related compounds by mediating their degradation. researchgate.net

Biodegradation is another critical pathway for the removal of resorcylate compounds from the environment. Aerobic degradation of 2,4-dihydroxybenzoate (B8728270) has been observed in studies using specific bacterial strains like Pseudomonas sp. BN9. nih.gov This bacterium can utilize 2,4-dihydroxybenzoate as a carbon source, initiating its breakdown through enzymatic action. nih.gov The degradation of 2,4-dihydroxybenzoic acid is also noted as a step in the breakdown of other more complex organic compounds found in soil. cdc.gov

The persistence and potential for long-range transport of these compounds are influenced by their degradation rates and partitioning behavior. nih.gov The stability of the compound, along with its potential for biotransformation and kinetics, are key parameters considered in environmental risk assessments. europa.eu

Detailed Research Findings

The following tables summarize key findings from various studies on the degradation and environmental fate of 2,4-dihydroxybenzoic acid, the parent acid of this compound.

Table 1: Abiotic Degradation of 2,4-Dihydroxybenzoic Acid (2,4-DHBA) in Aqueous Solution

Degradation ProcessConditionsKey FindingsReference
Vacuum UV PhotolysisAnnular photoreactor with a Xe-excimer lamp (172 nm)Degradation followed pseudo-first-order kinetics. Complete mineralization occurred in approximately 180 minutes. Intermediates included trihydroxybenzoic acids and various aliphatic acids. nih.gov
PhotooxidationUV radiation with and without hydrogen peroxideDegradation follows first-order reaction kinetics. The presence of hydrogen peroxide accelerates photodegradation. mdpi.com

Table 2: Biotic Degradation of 2,4-Dihydroxybenzoate

OrganismConditionsDegradation PathwayReference
Pseudomonas sp. BN9Aerobic2,4-dihydroxybenzoate is converted to 1,2,4-trihydroxybenzene, which is further metabolized. nih.gov

Table 3: Environmental Fate Parameters of 2,4-Dihydroxybenzoic Acid

ParameterValue/InformationSignificanceReference
Water Solubility12.4 g/L (Predicted)High water solubility suggests potential for mobility in aquatic systems. foodb.ca
logP1.23 (Predicted)The octanol-water partition coefficient suggests a low potential for bioaccumulation. foodb.ca
BiodegradationReadily biodegradableIndicates that the compound is not expected to persist in the environment under aerobic conditions. europa.eu
Adsorption/DesorptionInformation available in ECHA dossierThis data is crucial for predicting leaching potential in soil. europa.eu

This interactive data table allows for sorting and filtering of the presented research findings.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The traditional synthesis of beta-resorcylic acid, the precursor to sodium beta-resorcylate, often involves the Kolbe-Schmitt reaction, where resorcinol (B1680541) is carboxylated under high temperature and pressure. youtube.com While effective, research is moving towards more sustainable and efficient methods.

One innovative approach involves reacting resorcinol with an alkali metal bicarbonate and/or carbonate in a solid-phase reaction under a carbon dioxide atmosphere. A key finding is that using a mixture of sodium and potassium salts overcomes the previously held belief that sodium salts alone were unsuitable for this solid-phase carboxylation. google.com This method allows for the production of a mixture of sodium and potassium salts of 2,4-dihydroxybenzoic acid, which can be used directly or acidified to yield the free acid. google.com

Another advanced methodology utilizes supercritical carbon dioxide. In this process, resorcinol is first reacted with sodium alcoholate to form the resorcinol sodium salt. This intermediate is then treated with carbon dioxide under supercritical conditions (e.g., 9 MPa and 70°C). google.com This method is notable for not requiring a catalyst and for using recycled carbon dioxide gas, which reduces costs and waste. The reaction at lower temperatures under supercritical conditions also leads to fewer by-products and higher yields, with reported yields around 91%. google.com This represents a significant advancement towards environmentally friendly chemical production. google.com

Biogenetic-type syntheses are also being explored, which aim to mimic natural biosynthetic pathways. acs.org Furthermore, general advancements in organic synthesis, such as the use of heterogeneous catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) under solvent-free conditions, present promising avenues for greener Pechmann-type condensations, a related reaction class. researchgate.net

Synthetic MethodKey ReagentsNoteworthy ConditionsReported YieldReference
Kolbe-Schmitt ReactionResorcinol, Sodium Bicarbonate, WaterHeating at 95-100°C, followed by 130°C~47% youtube.comyoutube.com
Solid-Phase CarboxylationResorcinol, Mixture of Sodium and Potassium Carbonates/BicarbonatesSolids mixer, CO₂ atmosphereData not specified google.com
Supercritical CO₂ SynthesisResorcinol, Sodium Alcoholate, Supercritical CO₂~70°C, 9 MPa pressure, catalyst-free~91% google.com

Advanced Mechanistic Investigations

Detailed mechanistic studies are crucial for optimizing the use of this compound and its parent acid. Research has delved into its reaction kinetics and its interaction with biological molecules.

The decarboxylation of beta-resorcylic acid has been shown to be a first-order reaction, with kinetic data supporting a mechanism that proceeds through an intermediate complex. publish.csiro.au This is fundamental to understanding its stability and thermal decomposition pathways.

In the biological realm, the interaction mechanism between beta-resorcylic acid (BR) and calf thymus DNA (ctDNA) has been extensively studied. Spectroscopic and thermodynamic analyses have confirmed the formation of a BR-ctDNA complex. nih.gov The binding constant was found to be in the order of 10³ M⁻¹, which is indicative of a groove binding mechanism rather than intercalation. nih.gov The primary forces driving this interaction are hydrogen bonding, van der Waals forces, and hydrophobic interactions. Molecular docking and dynamics simulations further support that the molecule binds within the grooves of the DNA helix. nih.gov

Interaction ParameterFindingImplicationReference
Binding Constant (K)Order of 10³ M⁻¹Indicates groove binding mechanism nih.gov
ThermodynamicsEnthalpically driven, exothermic, and spontaneousDefines the energetic favorability of the binding nih.gov
Binding ForcesHydrogen bonding, van der Waals, hydrophobic interactionsElucidates the specific non-covalent forces involved nih.gov
Binding ModeGroove bindingConsistent with experimental and in silico data nih.gov

Mechanistic studies are also extending to its derivatives and their role in material science. For example, beta-resorcylic acid has been used to mediate the formation of carbon dots that act as a pH-induced fluorescence switch, indicating its potential for creating smart materials. researchgate.net

Innovative Applications in Catalysis and Materials Science

The unique structure of this compound makes it a valuable precursor for advanced materials, particularly in the fields of catalysis and polymer science. Its ability to form stable complexes with metal ions is a key feature being exploited.

Research has demonstrated that metal complexes of 2,4-dihydroxybenzoic acid have significant catalytic properties. For instance, 2,4-dihydroxybenzoic acid lead (β-Pb) has been synthesized and characterized as an effective combustion catalyst for solid propellants. researchgate.netsciengine.com When added to ammonium (B1175870) perchlorate (B79767) (AP), β-Pb significantly lowers both the low-temperature and high-temperature decomposition temperatures by approximately 30-31°C and reduces the apparent activation energies. sciengine.com Similarly, it lowers the thermal decomposition temperature of RDX by 11°C and its activation energy by 110.7 kJ mol⁻¹. sciengine.com

Nano-sized copper β-resorcylate (β-Cu) also shows promise as a catalyst. researchgate.net Studies on its effect on the thermal decomposition of ammonium perchlorate (AP) have shown that nano-sized β-Cu can act as a promising additive to accelerate the decomposition process, highlighting the importance of particle size and morphology in catalytic activity. researchgate.net

Beyond catalysis, 2,4-dihydroxybenzoic acid is being used as a monomer in the synthesis of advanced polymers. It can be co-polymerized with resorcinol and formaldehyde (B43269) to create core-shell polymer aerogels. researchgate.net These nanostructured porous materials have high surface areas and potential applications as adsorbents or catalyst supports. researchgate.net In another innovative application, a derivative, cyclododecyl 2,4-dihydroxybenzoate (B8728270), has been used as a template molecule for creating molecularly imprinted polymers designed for the specific recognition of mycotoxins. mdpi.com

CatalystSubstrateKey Catalytic EffectReference
2,4-dihydroxybenzoic acid lead (β-Pb)Ammonium Perchlorate (AP)Decreased decomposition temperature by ~31°C sciengine.com
2,4-dihydroxybenzoic acid lead (β-Pb)RDXDecreased decomposition temperature by 11°C sciengine.com
Nano-sized copper β-resorcylate (β-Cu)Ammonium Perchlorate (AP)Accelerated thermal decomposition researchgate.net

Elucidation of Complex Biological Pathways

Emerging research is beginning to uncover the roles of 2,4-dihydroxybenzoic acid, the parent acid of this compound, in complex biological pathways. It has been identified as a degradation product of cyanidin (B77932) glycosides from tart cherries and, significantly, as an analogue of coenzyme Q (CoQ) precursor molecules. medchemexpress.com

This structural similarity is the basis for a key therapeutic application currently under investigation. In genetic disorders caused by deficiencies in proteins involved in CoQ biosynthesis, such as ADCK4 or Coq6, the administration of 2,4-dihydroxybenzoic acid has shown remarkable results. In cellular and mouse models of Coq6 deficiency, treatment with 2,4-dihydroxybenzoic acid prevented the progression of focal segmental glomerulosclerosis (FSGS) and renal fibrosis. medchemexpress.com Mechanistically, it was found to partially restore the activity of the mitochondrial respiratory chain complex II-III, increase the mitochondrial membrane potential, and reduce reactive oxygen species (ROS) levels in affected podocytes. medchemexpress.com This suggests that it can act as a bypass molecule, helping to restore function in a deficient CoQ biosynthesis pathway.

While the specific metabolic pathways for beta-resorcylate in microorganisms are not as well-defined as for its isomers, the study of related compounds provides valuable insight. For example, the catabolism of γ-resorcylate (2,6-dihydroxybenzoate) in bacteria like Rhizobium sp. involves a gene cluster that codes for enzymes such as a decarboxylase, a hydroxylase, and a reductase. nih.gov Similarly, the anaerobic degradation of α-resorcylate (3,5-dihydroxybenzoate) by Thauera aromatica proceeds through dehydrogenative oxidation and decarboxylation to form hydroxyhydroquinone. d-nb.info These pathways suggest that microorganisms possess enzymatic machinery capable of modifying and degrading dihydroxybenzoates, which could also be applicable to the beta-isomer.

Environmental Remediation and Sustainability Aspects

The environmental fate and potential applications of this compound in green chemistry are growing areas of research. This includes its potential for biodegradation and its role in developing more sustainable chemical processes.

The microbial degradation of aromatic compounds is a key process in bioremediation. While the degradation of beta-resorcylate itself is not extensively detailed, related isomers are known to be part of microbial metabolic pathways. csic.es For example, sodium 3,4-dihydroxybenzoate (protocatechuate) is a known intermediate in the microbial degradation of various aromatic compounds. Understanding the anaerobic degradation pathways of resorcylate isomers is seen as a critical step in accelerating the development of bioremediation technologies for contaminated sites. csic.es

From a sustainability perspective, enzymes that act on related molecules are being harnessed for green synthesis. The reversible nature of γ-resorcylate decarboxylase is of significant interest. nih.govnih.gov This enzyme can catalyze not only the decarboxylation of γ-resorcylate to resorcinol but also the reverse reaction: the carboxylation of resorcinol. This enzymatic carboxylation is being explored as a potential biological and environmentally friendly alternative to the energy-intensive Kolbe-Schmitt process for producing various hydroxybenzoic acid derivatives under mild conditions. nih.gov

Furthermore, the development of novel synthetic methods for 2,4-dihydroxybenzoic acid that utilize recycled carbon dioxide and generate less wastewater contributes directly to the sustainability of processes involving this compound. google.com

Q & A

Q. What are the standard methods for synthesizing sodium beta-resorcylate, and how can purity be verified?

this compound is typically synthesized via neutralization of beta-resorcylic acid with sodium hydroxide under controlled pH conditions. Key steps include:

  • Synthesis : React equimolar beta-resorcylic acid and NaOH in aqueous solution at 60–80°C for 2–4 hours. Monitor pH (ideally 7–8) to avoid side reactions.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.
  • Characterization : Use FTIR (to confirm carboxylate peaks at ~1600 cm⁻¹), NMR (¹H and ¹³C for structural confirmation), and XRD (for crystallinity). Purity can be assessed via HPLC (>98% peak area) or elemental analysis (C, H, Na content) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural properties?

  • FTIR : Identifies functional groups (e.g., aromatic C=C, carboxylate O-C-O).
  • NMR : ¹H NMR in D₂O resolves aromatic protons (δ 6.5–7.5 ppm) and confirms deprotonation of the carboxylic group.
  • XRD : Validates crystalline structure and compares against reference patterns in databases like ICSD.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C). Cross-validate results with DSC to detect phase transitions .

Q. How should researchers handle and store this compound to comply with safety and regulatory guidelines?

  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers under dry conditions (hygroscopicity may cause clumping).
  • Regulatory Compliance : Classified under dual-use controls (Wassenaar Arrangement ML8.f.5). Document usage for export-controlled research and consult institutional compliance officers .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) may arise from:

  • Synthesis Variations : Impurities (e.g., residual acid or sodium salts) alter thermal profiles.
  • Methodological Differences : Heating rates in TGA (5°C/min vs. 10°C/min) affect observed onset temperatures. Resolution : Standardize protocols (e.g., ISO 11358 for TGA) and report detailed synthesis conditions. Use high-purity samples (>99%) and replicate experiments across labs .

Q. What computational approaches are suitable for modeling this compound’s reactivity in energetic materials?

  • Density Functional Theory (DFT) : Predict electronic structure, bond dissociation energies, and reaction pathways with oxidizing agents.
  • Molecular Dynamics (MD) : Simulate crystal lattice stability under thermal stress.
  • Validation : Compare computational results with experimental DSC/TGA data and spectroscopic findings. Use software like Gaussian or VASP, and reference crystallographic data from the Cambridge Structural Database .

Q. How can researchers address discrepancies in the compound’s solubility across different solvent systems?

Solubility variations (e.g., in water vs. DMSO) may stem from:

  • pH Effects : this compound’s solubility increases in alkaline conditions due to enhanced ionic dissociation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) disrupt ionic interactions better than water. Methodology : Conduct systematic solubility studies using USP/Ph.Eur. guidelines. Report temperature, pH, and solvent purity. Use UV-Vis spectroscopy for quantification .

Q. What strategies optimize this compound’s integration into composite materials for controlled energy release?

  • Composite Fabrication : Blend with oxidizers (e.g., ammonium perchlorate) using ball milling or solvent casting.
  • Performance Metrics : Measure burn rates via strand burner tests and analyze activation energy via Kissinger method.
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 30 days) to assess hygroscopicity impacts .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., DSC curves, NMR spectra) in supplementary materials.
  • Statistical Rigor : Use triplicate runs for key measurements (e.g., purity assays) and report standard deviations.
  • Peer Review : Pre-register protocols on platforms like Open Science Framework to enable external validation .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Apply FINER criteria:

  • Feasible : Ensure access to controlled precursors and instrumentation.
  • Novel : Explore understudied applications (e.g., green synthesis routes).
  • Ethical : Adhere to dual-use regulations and safety protocols.
  • Relevant : Align with energy materials or coordination chemistry advancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.